S-Oxazepam

Description

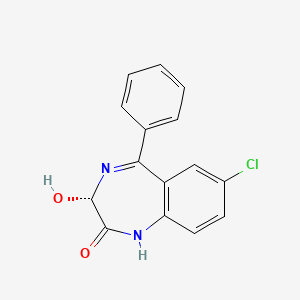

Structure

3D Structure

Properties

CAS No. |

40762-00-3 |

|---|---|

Molecular Formula |

C15H11ClN2O2 |

Molecular Weight |

286.71 g/mol |

IUPAC Name |

(3S)-7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H11ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8,15,20H,(H,17,19)/t15-/m0/s1 |

InChI Key |

ADIMAYPTOBDMTL-HNNXBMFYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=C2C=C(C=C3)Cl)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O |

Origin of Product |

United States |

Stereochemistry and Conformational Analysis of S Oxazepam

Structural Basis of S-Oxazepam Chirality

The chirality of this compound arises from the presence of a stereogenic center within its molecular structure.

Asymmetric Center at the C3 Position

Oxazepam, and thus this compound, possesses an asymmetric center at the C3 carbon atom. This carbon is bonded to four different groups: a hydrogen atom, a hydroxyl group (-OH), a carbonyl group (C=O, part of the seven-membered ring), and the nitrogen atom (N4) connected to the phenyl ring and the benzene (B151609) ring system. The presence of these four distinct substituents renders the C3 carbon stereogenic, leading to the existence of two enantiomers, (R)-Oxazepam and (S)-Oxazepam. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net

Stereochemical Stability and Racemization Pathways

Despite having a defined stereogenic center, this compound is known to undergo racemization, a process where the pure enantiomer interconverts with its mirror image, R-Oxazepam, resulting in a racemic mixture over time. This process is particularly relevant in aqueous solutions. mdpi.comresearchgate.netsemanticscholar.orgnih.govresearchgate.net

In Vitro Racemization Kinetics

The inversion of the chiral center at C3 in Oxazepam occurs relatively rapidly in vitro, particularly in aqueous media. mdpi.comresearchgate.netsemanticscholar.org Studies have investigated the racemization kinetics of Oxazepam enantiomers, determining half-lives that vary depending on the solvent conditions. nih.gov For instance, the spontaneous racemization of Oxazepam has been reported to have a half-life of less than 4 minutes in aqueous solution at 37 °C. mdpi.com This rapid interconversion poses challenges for the separation and study of the individual enantiomers in vitro. mdpi.comsemanticscholar.org

Mechanistic Studies of Enantiomerization

Several mechanisms have been proposed to explain the enantiomerization of Oxazepam. rsc.orgrsc.org Computational studies using high-level quantum-chemical models have been employed to analyze these proposed pathways and determine the most likely mechanism. rsc.orgrsc.org

Ring-Chain Tautomerization

Computational studies suggest that ring-chain tautomerization is the most fitting mechanism for the racemization of Oxazepam, aligning with experimental data regarding the energy barrier and pH-rate profile. rsc.orgrsc.orgunizg.hrcore.ac.uk This mechanism is initiated by an intramolecular proton transfer from the C3-hydroxyl group to the imine nitrogen (N4). rsc.orgrsc.org This transfer triggers the opening of the benzodiazepine (B76468) ring, forming an achiral aldehyde intermediate. rsc.orgrsc.org Subsequent ring closure can then occur, resulting in either the original configuration or the inverted configuration at the C3 chiral center, leading to racemization. rsc.orgrsc.org

C3–H/H Exchange Reaction

Another proposed mechanism involves the C3–H/H exchange reaction. This process would involve the deprotonation of the C3–H atom, forming a carbanion, followed by reprotonation. rsc.org However, computational results indicate that the C3–H position is not the most acidic site in Oxazepam, and the resulting C3-centered carbanion is calculated to be a less stable species. rsc.orgcore.ac.uk Based on these computational findings, the C3–H/H exchange mechanism is considered unlikely to be the primary pathway contributing to the observed rapid racemization of Oxazepam. rsc.orgunizg.hrcore.ac.uk

Keto–Enol Tautomerization

Keto-enol tautomerization is a process involving the interconversion between a carbonyl compound (keto form) and its corresponding enol or enolate form through the migration of a proton and rearrangement of a double bond. For oxazepam, keto-enol tautomerization at the C3 position would involve the transfer of the hydrogen atom from the C3 carbon to the carbonyl oxygen at C2, resulting in an achiral enol intermediate. This intermediate could then revert back to either the (R)- or (S)-keto form, leading to racemization.

While keto-enol tautomerization has been proposed as a potential mechanism for the racemization of oxazepam, computational studies suggest it is not the primary pathway. rsc.orgrsc.orgunizg.hr The C3-H group in oxazepam is reported to have low acidity, and the resulting enol intermediate is considered unstable. rsc.orgcore.ac.uk This makes the energy barrier for keto-enol tautomerization thermodynamically and kinetically unlikely to be the main driver of racemization in oxazepam compared to other potential mechanisms. rsc.org

Solvolytic Identity Reaction

The solvolytic identity reaction is another proposed mechanism for the racemization of oxazepam. This mechanism would involve the interaction of the solvent (e.g., water) with the chiral center, potentially through a transient intermediate that allows for the inversion of configuration. In the context of 3-hydroxy-1,4-benzodiazepines like oxazepam, an acid-catalyzed solvolytic reaction could involve protonation of the C3-hydroxyl group, followed by elimination of water to form a carbocation intermediate at C3. rsc.orgnih.gov Reversible hydration of this achiral carbocation could then lead to racemization. rsc.org

Similar to keto-enol tautomerization, while the solvolytic identity reaction has been considered, recent computational studies evaluating different racemization mechanisms for oxazepam suggest that ring-chain tautomerism is the more energetically favorable pathway that aligns with experimental observations. rsc.orgrsc.orgunizg.hr However, acid-catalyzed nucleophilic substitution and racemization have been observed for related 3-O-alkylated oxazepam derivatives, suggesting that carbocation intermediates at C3 can play a role in the lability of the stereocenter under certain conditions. nih.gov

Factors Influencing Racemization Rates

The rate at which this compound interconverts with R-Oxazepam (racemization) is influenced by several environmental factors in solution. Studies on the kinetics of oxazepam racemization have investigated the impact of pH, ionic strength, and the dielectric constant of the reaction mixture. jst.go.jpresearchgate.netcapes.gov.brresearchgate.netscispace.comdntb.gov.ua

pH Dependence

The rate of oxazepam racemization is significantly dependent on the pH of the solution. jst.go.jpresearchgate.netcapes.gov.brresearchgate.net Research indicates that the racemization rate varies across different pH regions. In the neutral pH range, the racemization is suggested to occur via a spontaneous reaction involving neutral oxazepam species. jst.go.jpcapes.gov.br In the basic pH region, the racemization rate increases and is attributed to either a hydroxide (B78521) ion-catalyzed reaction of neutral oxazepam or a spontaneous reaction of dissociated oxazepam species. jst.go.jpcapes.gov.br

Studies have determined racemization rates over a wide pH range, for instance, from pH 0.5 to 13.5 at a constant ionic strength. jst.go.jpcapes.gov.brresearchgate.net This pH dependence suggests that different ionic forms of oxazepam or different catalytic species present at varying pH levels are involved in the racemization process.

Ionic Strength

Dielectric Constant of Reaction Mixture

The dielectric constant of the reaction mixture is another factor that affects the racemization rate of oxazepam. The dielectric constant of the solvent or solvent mixture influences the solvation of reactants, transition states, and intermediates, thereby affecting the activation energy and rate of the reaction. Studies on the kinetics of oxazepam racemization and related benzodiazepines have considered the effect of the dielectric constant of the reaction medium. nih.govjst.go.jpresearchgate.netcapes.gov.brresearchgate.netscispace.com The observed dependence of racemization rates on the dielectric constant further supports the involvement of charged or polar species in the transition state of the racemization process. jst.go.jpcapes.gov.brresearchgate.netscispace.com Research on related compounds like 3-O-methyloxazepam and 3-O-ethyloxazepam has also examined the effects of solvent's dielectric constant on substitution and racemization reactions. nih.gov

Enantioselective Synthesis and Preparation of S Oxazepam

Strategies for Asymmetric Synthesis

Asymmetric synthesis approaches aim to create the chiral center with a preference for one enantiomer during the chemical reaction. While specific asymmetric synthetic routes solely focused on S-Oxazepam were not extensively detailed in the search results, research on the stereoselective synthesis of related 1,4-benzodiazepines provides relevant insights nih.govrsc.orgthieme-connect.comthieme-connect.comarkat-usa.orgsrce.hrvt.edu.

General strategies in asymmetric synthesis that could potentially be applied or adapted for this compound include:

Chiral Catalysis: Utilizing chiral catalysts to direct the formation of the desired stereoisomer during key bond-forming steps. Research in asymmetric synthesis of benzodiazepines has explored various catalytic systems nih.govarkat-usa.orgsrce.hr.

Chiral Auxiliaries: Incorporating a chiral molecule (auxiliary) into the reactant that influences the stereochemical outcome of the reaction. After the chiral center is formed, the auxiliary is typically removed.

Stereoselective Transformations: Designing reactions that inherently favor the formation of one stereoisomer due to the reaction mechanism and the structure of the reactants. Some studies have reported stereoselective condensation reactions in the synthesis of benzodiazepine (B76468) derivatives, yielding specific stereoisomers nih.gov.

Developing an efficient asymmetric synthesis for this compound is complicated by the compound's propensity for racemization oup.comnih.govsemanticscholar.org. This means that even if a synthesis initially produces a high enantiomeric excess (ee), the product may racemize over time or under certain conditions, leading to a racemic mixture.

Chiral Resolution Techniques for Enantiomer Isolation

Chiral resolution involves separating the individual enantiomers from a racemic mixture. This is a common approach for obtaining enantiomerically pure Oxazepam due to the challenges associated with its asymmetric synthesis and racemization. Various techniques can be employed for chiral resolution.

Fractional Crystallization of Diastereomeric Salts

Fractional crystallization of diastereomeric salts is a classical method for resolving enantiomers. This technique involves reacting the racemic mixture of the chiral compound with a pure chiral resolving agent to form diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization libretexts.org.

For Oxazepam, which has a hydroxyl group at the chiral center, it can potentially react with a chiral acid to form an ester, or if a suitable handle exists or is introduced, a salt could be formed with a chiral amine or acid. One study reported obtaining pure Oxazepam enantiomers (with >98% ee) by fractional crystallization of diastereomeric salts formed with (−)-(1R,2S)-ephedrine mdpi.comsemanticscholar.org. This process involved the preparation of the racemic hemisuccinate half-ester of Oxazepam, followed by the formation of diastereomeric salts with the chiral amine and subsequent crystallization from an acetone/water mixture mdpi.comsemanticscholar.org.

| Compound | Chiral Resolving Agent | Crystallization Solvent | Enantiomeric Excess (ee) |

| Racemic Oxazepam Hemisuccinate | (−)-(1R,2S)-Ephedrine | Acetone/Water (100:1) | >98% (for pure enantiomers) mdpi.comsemanticscholar.org |

Note: The table summarizes findings from a specific study on the resolution of Oxazepam hemisuccinate via diastereomeric salt formation and fractional crystallization.

The success of this method depends heavily on the choice of the chiral resolving agent and the crystallization conditions (solvent system, temperature, concentration). The difference in solubility between the diastereomeric salts must be significant enough to allow for effective separation through repeated crystallization steps.

Derivatization for Enhanced Stereochemical Stability

As Oxazepam is prone to racemization, particularly in solution, derivatization of the chiral center can be employed to enhance its stereochemical stability, facilitating both separation and handling of the enantiomers mdpi.comnih.govsemanticscholar.orgnih.gov. The hydroxyl group at the C3 position is a primary site for derivatization.

Esterification of the 3-hydroxyl group is a common strategy. For example, the synthesis of Oxazepam hemisuccinate, a stereochemically stable derivative, has been reported mdpi.comsemanticscholar.orgresearchgate.net. This derivatization allows for the resolution of the more stable ester enantiomers, from which the pure Oxazepam enantiomers can then be regenerated if needed.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) or chiral mobile phase additives, are frequently used for separating derivatized Oxazepam enantiomers oup.comnih.govsemanticscholar.orgnih.govnih.govtandfonline.com. Derivatization can improve the interaction with the chiral selector in the chromatographic system, leading to better resolution. Studies have utilized cyclodextrin-based CSPs or derivatized cyclodextrins as chiral selectors for the separation of Oxazepam enantiomers and their derivatives oup.comnih.govsemanticscholar.orgnih.govtandfonline.comfarmaciajournal.comscielo.org.mx.

For instance, HPLC on derivatized cyclodextrin-bonded phases has been successfully applied for the separation of Oxazepam enantiomers, although maintaining low temperatures was found to be important to minimize racemization during the process oup.comnih.govnih.gov. The use of derivatives like Oxazepam hemisuccinate, which are more stable, allows for more effective chromatographic separation mdpi.comsemanticscholar.org.

| Derivatization Strategy | Purpose | Application in Separation Method | Examples of Chiral Selectors Used (in chromatography) |

| Esterification (e.g., hemisuccinate) | Enhance stereochemical stability mdpi.comsemanticscholar.org | HPLC | Cyclodextrin-based CSPs, Derivatized Cyclodextrins oup.comnih.govsemanticscholar.orgnih.govtandfonline.comfarmaciajournal.comscielo.org.mx |

Derivatization not only aids in the separation of enantiomers by providing stable forms but can also be useful for analytical purposes, such as in GC-MS analysis, where derivatization can improve chromatographic characteristics and facilitate detection jfda-online.com.

Molecular Interactions and Receptor Dynamics of S Oxazepam

Stereoselective Binding to GABAA Receptors

The interaction of S-Oxazepam with GABAA receptors demonstrates stereoselectivity, meaning its binding and effects are dependent on its specific three-dimensional structure. Benzodiazepines bind to a distinct allosteric site on the GABAA receptor, separate from the primary GABA binding site wikipedia.orgpharmgkb.orgwikipedia.org. This site is located at the interface between the alpha (α) and gamma (γ) subunits of the receptor drugbank.comwikipedia.orgpharmgkb.org.

Affinity of this compound to Benzodiazepine (B76468) Binding Sites

This compound exhibits affinity for the benzodiazepine binding site on the GABAA receptor. Binding at this site is crucial for the compound's ability to modulate receptor function patsnap.comdrugbank.comdrugs.com. The binding of benzodiazepines to this stereospecific receptor site on the postsynaptic GABA neuron enhances GABA's inhibitory effects mims.com.

Differential Binding Potency Compared to R-Oxazepam Enantiomer

Research indicates a notable difference in the binding potency of this compound compared to its R-Oxazepam enantiomer. Some studies have reported that this compound is significantly more affine to the binding site, with some findings suggesting it can be from 100- to 200-fold more affine in comparison to R-Oxazepam mdpi.com. This differential binding potency highlights the importance of stereochemistry in the interaction of oxazepam enantiomers with the GABAA receptor.

| Enantiomer | Reported Relative Affinity to Benzodiazepine Binding Site |

| This compound | 100- to 200-fold more affine |

| R-Oxazepam | Less affine |

Allosteric Modulation of GABAA Receptor Function

As a benzodiazepine, this compound functions as a positive allosteric modulator of the GABAA receptor drugbank.comwikipedia.orgnih.gov. This means it does not directly activate the receptor but enhances the effects of the endogenous neurotransmitter GABA when GABA is bound wikipedia.orgpharmgkb.org.

Impact on Chloride Ion Channel Gating Frequency

The binding of this compound to the benzodiazepine site on the GABAA receptor leads to an increase in the frequency of chloride ion channel opening events patsnap.comnih.gov. The GABAA receptor is a ligand-gated chloride ion channel, and its activation by GABA normally allows chloride ions to flow into the neuron patsnap.comdrugbank.comwikipedia.org. By increasing the frequency of these opening events, this compound facilitates a greater influx of chloride ions patsnap.combenzoinfo.com.

Enhancement of GABAergic Neurotransmission

The increased influx of chloride ions mediated by this compound binding results in hyperpolarization of the neuronal membrane patsnap.combenzoinfo.com. This hyperpolarization makes the neuron less excitable and more resistant to depolarization, effectively enhancing the inhibitory effects of GABAergic neurotransmission patsnap.comdrugbank.combenzoinfo.com. This potentiation of GABA's inhibitory action is the primary mechanism underlying the central nervous system effects associated with benzodiazepines drugbank.comnih.gov.

Structure-Activity Relationships (SAR) in Stereospecific Contexts

The stereospecificity observed in the binding and activity of this compound is a key aspect of its structure-activity relationship. The chiral center at the C3 position of the oxazepam molecule is responsible for its existence as enantiomers mdpi.com. Studies investigating the SAR of benzodiazepines have shown that modifications, particularly at the 3-position, can significantly influence their binding affinity and activity at the GABAA receptor researchgate.netnih.govchemisgroup.us.

Research into 3-substituted benzodiazepine derivatives, including oxazepam, has provided insights into the steric and electronic requirements of the benzodiazepine binding site researchgate.netnih.gov. The differential binding of S- and R-Oxazepam underscores how the precise spatial arrangement of atoms around the chiral center dictates the molecule's fit and interaction with the receptor binding pocket. A steric model of the benzodiazepine binding site suggests the presence of specific moieties within the receptor cavity that interact differently with the enantiomers researchgate.netnih.gov. For instance, a hydrogen-bond-donating moiety in the receptor may interact with the 3-hydroxy group of oxazepam, and this interaction can be influenced by the stereochemistry at the C3 position researchgate.netnih.gov. The beta-phenyl substituent has been shown to selectively increase the binding of the 3S-stereoisomer researchgate.netnih.gov.

Influence of Substituents on Stereoselectivity and Binding

The stereoselectivity and binding affinity of benzodiazepines, including oxazepam derivatives, are significantly influenced by the nature and position of substituents on the benzodiazepine core structure. Research on 3-substituted 1,4-benzodiazepine (B1214927) stereoisomers, such as derivatives of desmethyl-diazepam (DMD), has provided insights into these relationships. nih.govresearchgate.netresearchgate.net For instance, decreasing potency and stereoselectivity observed in 3-methyl, 3-ethyl, and 3-isopropyl derivatives in displacing [3H]diazepam binding are attributed to differential steric hindrance effects of 3-axial versus 3-equatorial substituents within the binding conformation. nih.govresearchgate.netresearchgate.net

In the case of oxazepam, while chirality in the alpha-methyl-beta-phenyl-propionic acyl moiety was found to be noncritical for binding, the beta-phenyl substituent was observed to selectively increase the binding of the 3S-stereoisomer. nih.govresearchgate.netresearchgate.net This suggests that specific substituents can confer preferential binding to one enantiomer over the other.

GABA, the primary inhibitory neurotransmitter, also plays a role in modulating the binding of benzodiazepines. Studies have shown that GABA enhances the [3H]diazepam-displacing potencies of the 3S-enantiomers of oxazepam esters, such as acetate (B1210297), hemisuccinate, and (S)-alpha-methyl-beta-phenyl-propionate, to a greater extent than their corresponding 3R-esters. nih.govresearchgate.netresearchgate.net This indicates a stereoselective allosteric interaction within the GABAA receptor-ionophore complex. nih.govresearchgate.netresearchgate.net

Steric Models of the Benzodiazepine Binding Site

Based on binding data of various 3-substituted benzodiazepine derivatives, steric models of the benzodiazepine binding site on the GABAA receptor have been proposed. nih.govresearchgate.netresearchgate.net These models aim to explain the observed stereoselectivity and differential binding affinities. One such model postulates the presence of an additional hydrogen-bond-donating moiety, potentially a histidine residue, located in the "ceiling" of the receptor cavity. nih.govresearchgate.netresearchgate.net This moiety is suggested to interact with 3-carbonyloxy groups and simultaneously hinder 3-alkyl groups, contributing to the observed binding profiles of different substituents and stereoisomers. nih.govresearchgate.netresearchgate.net

The benzodiazepine binding site is located at the α+/γ– interface of α1-, α2-, α3-, or α5- and γ2-containing GABAA receptors. nih.govgenesispub.org While a single "common" binding mode for all benzodiazepines was initially assumed, in silico studies have led to controversial hypotheses and suggest the existence of at least two different binding modes. nih.gov The exact molecular interactions within this site are still under characterization. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling techniques, such as Density Functional Theory (DFT) and conformational analysis, are valuable tools for investigating the molecular properties, interactions, and dynamics of this compound and its complexes.

Density Functional Theory (DFT) for Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to study the electronic structure and properties of molecules, including their interactions. DFT calculations have been applied to investigate the interactions of oxazepam with other molecules, such as alginic acid, as a potential drug nanocarrier. researchgate.net These studies have shown that non-covalent interactions between oxazepam and alginic acid can affect the electronic properties, chemical shift tensors, electronic potential, and atomic charges of the molecules. researchgate.net Natural Bond Orbital (NBO) analysis in such studies can identify the roles of molecules as electron donors or acceptors in complex formation. researchgate.net DFT has also been used to explore the interaction between oxazepam and fullerene C60, revealing weak binding via the carbonyl group and the significant influence of nonlocal dispersion interactions on binding energy. researchgate.net

DFT approaches have also been employed to study the racemization mechanisms of oxazepam. mdpi.comrsc.org By comparing different proposed mechanisms, DFT calculations can help determine the most energetically favorable pathway for the interconversion of enantiomers, such as the ring-chain tautomerization mechanism which has been found to fit experimental data for oxazepam racemization in aqueous solution. mdpi.comrsc.org

Conformational Analysis of this compound and its Complexes

Conformational analysis is crucial for understanding the preferred three-dimensional structures of molecules and how these conformations influence their interactions. For benzodiazepines like oxazepam, conformational analysis involves studying the flexibility of the seven-membered diazepine (B8756704) ring and the orientation of substituents. Studies have explored the conformational landscape of oxazepam by considering the inversion of the chiral carbon at C3 and the rotation barrier of the bond at the C5 position. scielo.org.mx Molecular mechanics and semiempirical methods have been used to identify stable conformers. scielo.org.mx For oxazepam, three stable conformations have been reported. scielo.org.mx Understanding the stable conformers is essential for modeling binding interactions with receptors or host molecules.

Host-Guest Interactions with Chiral Selectors (e.g., Cyclodextrins)

The chiral nature of this compound makes its separation from the R-enantiomer important for both analytical and potentially therapeutic purposes. Host-guest interactions with chiral selectors, such as cyclodextrins (CDs), are widely used for enantioseparation. mdpi.comresearchgate.netscielo.org.mxmdpi.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity that can form inclusion complexes with guest molecules. mdpi.comresearchgate.netscielo.org.mxmdpi.com

Studies have investigated the interaction of oxazepam and its derivatives, such as oxazepam hemisuccinate (OXEMIS), with various cyclodextrins, including methylated β-cyclodextrins. mdpi.comresearchgate.net These interactions are believed to be primarily driven by hydrophobicity, with the guest molecule's apolar moieties included within the cyclodextrin (B1172386) cavity. scielo.org.mx Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these host-guest complexes, providing information on stoichiometry, association constants, and the geometry of the included guest. mdpi.comresearchgate.net

Different cyclodextrin derivatives exhibit varying abilities to discriminate between oxazepam enantiomers. mdpi.comresearchgate.net For example, heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DIMEB) has shown greater ability to differentiate OXEMIS enantiomers compared to heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB), while (2-methyl)-β-cyclodextrin (MCD) did not produce significant enantiodiscrimination. mdpi.comresearchgate.net The stability of the diastereomeric complexes formed between the chiral selector and each enantiomer is key to achieving enantioseparation. nih.gov

Capillary electrophoresis studies using sulfated cyclodextrins as chiral selectors have also demonstrated the enantiomeric resolution of oxazepam. scielo.org.mx The interaction between the charged cyclodextrins and neutral compounds like benzodiazepines is based on hydrophobically driven inclusion complexation. scielo.org.mx The type and concentration of the cyclodextrin, as well as the buffer pH and organic modifier content, can influence the resolution and migration time of the enantiomers. scielo.org.mx

Table 1: Selected Binding Data for Oxazepam Enantiomers and Derivatives

| Compound | Binding Property (e.g., IC50 or Relative Affinity) | Notes | Source |

| (S)-Oxazepam | 100- to 200-fold more affine than (R)-Oxazepam | Affinity to the benzodiazepine binding site. | mdpi.comresearchgate.net |

| (3S)-Oxazepam esters (acetate, hemisuccinate) | Enhanced [3H]diazepam displacement by GABA (1.5-1.6x) | Compared to 3R-esters (GABA shift ~1.2x). Allosteric modulation by GABA. | nih.govresearchgate.netresearchgate.net |

| (3R)-Oxazepam acetate | Increased IC50 at pH 5.6 | Compared to pH 7.4. | nih.govresearchgate.netresearchgate.net |

| (3S)-Oxazepam-(S)-alpha-methyl-beta-phenyl-propionate | Stereoselectively antagonized t-butyl-bicyclophosphoro[35S]thionate binding enhancement by oxazepam | Suggests mixed agonist-antagonist character. | nih.govresearchgate.netresearchgate.net |

Table 2: Host-Guest Interaction Data with Cyclodextrins (Example for Oxazepam Hemisuccinate)

| Cyclodextrin Derivative | Guest Enantiomer | Stoichiometry | Association Constant (Ka) | Notes | Source |

| DIMEB | (S)-OXEMIS | 1:1 | 930 ± 38 M⁻¹ | Tighter complex compared to (R)-OXEMIS with DIMEB. | mdpi.com |

| DIMEB | (R)-OXEMIS | 1:1 | 840 ± 35 M⁻¹ | Determined by Foster-Fyfe method. | mdpi.com |

| TRIMEB | (S)-OXEMIS | 1:1 | Not specified in snippet | Less ability to differentiate enantiomers compared to DIMEB. | mdpi.comresearchgate.net |

| TRIMEB | (R)-OXEMIS | 1:1 | Not specified in snippet | Less ability to differentiate enantiomers compared to DIMEB. | mdpi.comresearchgate.net |

| MCD | Racemic OXEMIS | Not specified | No significant splitting | Did not produce significant enantiodiscrimination. | mdpi.comresearchgate.net |

Stereoselective Metabolism of S Oxazepam

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoform Specificity

The glucuronidation of S-oxazepam is primarily mediated by specific UGT isoforms. researchgate.netnih.gov

Primary Role of UGT2B15 in this compound Glucuronidation

Research indicates that UGT2B15 is the principal enzyme responsible for the glucuronidation of this compound. researchgate.netnih.govresearchgate.netpharmgkb.orgnih.gov Studies screening various recombinant UGT isoforms have consistently shown that UGT2B15 exhibits significant activity towards this compound glucuronidation, while other UGTs show minimal or no significant activity for this enantiomer. researchgate.netnih.govnih.gov The apparent Michaelis constant (K_m) values determined for UGT2B15 are comparable to those observed in human liver microsomes for this compound glucuronidation, further supporting its primary role. researchgate.netnih.gov

Contribution of Other UGT Isoforms (e.g., UGT2B7) to this compound Metabolism

While UGT2B15 plays the major role, some studies suggest a minor contribution of other UGT isoforms, such as UGT2B7, to this compound metabolism. mdpi.comwsu.edu However, the contribution of UGT2B7 to this compound glucuronidation is considered less significant compared to its role in R-oxazepam metabolism. researchgate.netnih.govmdpi.comwsu.edu

Enzyme Kinetics and Stereoselectivity of Glucuronidation

The glucuronidation of oxazepam exhibits stereoselective kinetics, with differences observed in the clearance rates and kinetic parameters between the S- and R-enantiomers. nih.govresearchgate.net

Comparative Clearance Rates of S- vs. R-Oxazepam Glucuronidation

In vitro studies using human liver microsomes have demonstrated a higher intrinsic clearance for this compound glucuronidation compared to R-oxazepam glucuronidation. researchgate.netmdpi.com This finding is consistent with in vivo observations where higher ratios of S- to R-oxazepam glucuronides are found in plasma and urine. researchgate.netmdpi.com For instance, S-/R-oxazepam glucuronide ratios of approximately 3.5 in plasma and 3.9 in urine have been reported. researchgate.netmdpi.com

Kinetic Parameters (K_m, V_max) for this compound Glucuronide Formation

Enzyme kinetic studies provide specific parameters describing the rate and affinity of the enzymes involved in this compound glucuronide formation. For this compound glucuronide formation in human liver microsomes, reported kinetic parameters include a K_m of 0.18 ± 0.02 mM and a V_max of 202.6 ± 25.0 nmol/min/mg protein. nih.gov These values contrast with those for R-oxazepam glucuronide formation (K_m = 0.22 ± 0.02 mM, V_max = 55.4 ± 9.5 nmol/min/mg protein), highlighting the stereoselectivity at the kinetic level. nih.gov

Interactive Data Table: Kinetic Parameters for Oxazepam Glucuronidation

| Enantiomer | Enzyme Source | K_m (mM) | V_max (nmol/min/mg protein) | Citation |

| This compound | Human Liver Microsomes | 0.18 ± 0.02 | 202.6 ± 25.0 | nih.gov |

| R-Oxazepam | Human Liver Microsomes | 0.22 ± 0.02 | 55.4 ± 9.5 | nih.gov |

| This compound | Recombinant UGT2B15 | 0.029-0.035 | Not specified | researchgate.netnih.gov |

| This compound | Human Liver Microsomes | 0.043-0.060 | Not specified | researchgate.netnih.gov |

| R-Oxazepam | Recombinant UGT1A9 | 0.012 | Not specified | researchgate.netnih.gov |

| R-Oxazepam | Recombinant UGT2B7 | 0.333 | Not specified | researchgate.netnih.gov |

| R-Oxazepam | Human Liver Microsomes | 0.256-0.303 | Not specified | researchgate.netnih.gov |

Genetic Polymorphisms and Metabolic Variability

Genetic variations in the genes encoding UGT enzymes can lead to interindividual variability in this compound metabolism. researchgate.netnih.govmdpi.comnih.gov A significant factor contributing to this variability is a common missense polymorphism in the UGT2B15 gene, specifically the D85Y variant (rs1902023). researchgate.netnih.govmdpi.compharmgkb.orgnih.govnih.gov This polymorphism results in a substitution of aspartate (UGT2B151 allele) with tyrosine (UGT2B152 allele) at position 85 of the UGT2B15 protein. researchgate.netnih.gov Studies using microsomes from cells overexpressing these variants have shown that the UGT2B151 allele is associated with significantly higher this compound glucuronidation activity compared to the UGT2B152 allele. researchgate.netnih.gov This genetic variation in UGT2B15 is considered a major determinant of this compound glucuronidation by human liver and may partly explain the observed polymorphic metabolism of oxazepam in humans. researchgate.netnih.govnih.gov Studies have indicated that the UGT2B15 D85Y genotype can account for a substantial portion of the interindividual variability in oxazepam clearance. nih.gov For example, individuals homozygous for the 85Y/Y genotype have shown lower this compound glucuronidation activity compared to those with the 85D/D genotype, with heterozygous individuals (85D/Y) showing intermediate activity. nih.gov Other polymorphisms, such as UGT2B15 K523T and the UGT2B17 deletion, have not shown a significant impact on oxazepam disposition. nih.gov

UGT2B15*2 Polymorphism and its Effect on this compound Glucuronidation

Genetic variations in UGT genes significantly influence drug glucuronidation mdpi.com. A well-studied polymorphism in the UGT2B15 gene is UGT2B152, characterized by a single G>T substitution leading to an amino acid change from aspartic acid to tyrosine at position 85 genesight.com. This UGT2B152 variant is associated with decreased glucuronidation activity and is a significant determinant of inter-individual variability in the clearance of UGT2B15 substrates like oxazepam genesight.com.

Studies using microsomes from human embryonic kidney (HEK)-293 cells overexpressing UGT2B151 (wild-type) showed approximately 5 times higher this compound glucuronidation activity compared to those overexpressing UGT2B152 researchgate.netnih.gov. Similar findings have been observed for other substrates of UGT2B15 researchgate.netnih.gov. In vivo studies have also supported this, with carriers of the UGT2B15*2 variant exhibiting significantly reduced oxazepam clearance compared to individuals with the wild-type genotype genesight.com.

Gender-Related Differences in this compound Glucuronidation

Gender is another factor that influences the glucuronidation of certain drugs, including this compound mdpi.comnih.gov. Studies using human liver microsomes have shown that this compound is glucuronidated at a higher rate in samples from males compared to females nih.govpharmacompass.com. This difference is linked to higher levels of UGT2B15 activity observed in males mdpi.comnih.gov. Mean oxazepam clearance has also been reported to be greater in men oup.com.

Inhibition of this compound Glucuronidation

The glucuronidation of this compound can be inhibited by various compounds, leading to potential drug interactions.

Cannabinoid-Induced Stereoselective Inhibition

Cannabinoids, including Δ9-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), have demonstrated inhibitory effects on the UGT-mediated metabolism of R- and this compound mdpi.comdntb.gov.uamdpi.comresearchgate.net. This inhibition is stereoselective mdpi.com. Studies evaluating the inhibitory effects of major cannabinoids and their metabolites on R- and this compound glucuronidation in microsomes overexpressing individual UGT enzymes (rUGTs) and in human liver and kidney microsomes have been conducted mdpi.comdntb.gov.ua.

CBD has shown a high level of inhibition of both R- and this compound glucuronide formation catalyzed by rUGT2B7 mdpi.com. THC and its metabolite 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC) also exhibit inhibitory effects mdpi.com. Estimated nonspecific, binding-corrected Ki (Ki,u) values in human liver microsomes for S- and R-oxazepam glucuronidation by CBD, 11-OH-THC, and THC are in the micromolar range mdpi.com. The Ki,u values for this compound glucuronidation were approximately 2- to 5-fold higher compared to those for R-oxazepam glucuronidation mdpi.com.

Data on the inhibitory effects of major cannabinoids (THC, CBD, 11-OH-THC, 11-COOH-THC) at 100 µM on R- and this compound glucuronidation by recombinant UGT2B7 microsomes illustrate the varying degrees of inhibition:

| Cannabinoid/Metabolite | Inhibition of R-Oxazepam Glucuronidation by rUGT2B7 (at 100 µM) | Inhibition of this compound Glucuronidation by rUGT2B7 (at 100 µM) |

| THC | 50% | 69% |

| 11-OH-THC | 80% | 81% |

| 11-COOH-THC | 45% | 55% |

| CBD | 95% | 89% |

These findings suggest a potential for pharmacokinetic drug-drug interactions when cannabinoids and oxazepam are co-administered mdpi.com.

Interspecies Differences in Stereoselective Biotransformation

Significant interspecies differences exist in the rate, expression, and selectivity of glucuronidation mdpi.com. Information regarding glucuronidation in animals is not directly transferable to humans mdpi.com. For example, while glucuronidation occurs in various mammalian species, the rates can differ significantly, as seen with codeine, which is glucuronidated at higher rates in humans than in rats mdpi.com. Furthermore, some species, like cats, have a very low capacity for glucuronidating certain compounds, such as the analgesic paracetamol, due to genetic differences in UGT enzymes mdpi.comoup.com.

Regarding oxazepam, relevant metabolic and stereoselective interspecies differences have been reported researchgate.net. Studies on UDP-glucuronosyltransferase 2B subfamily in carnivores highlight these differences. For instance, dogs exhibit high glucuronidation activity towards oxazepam via UGT2B enzymes, while cats and some pinniped species show very low activity oup.com. These differences are linked to variations in the number and functionality of UGT2B isozymes across species oup.com.

Advanced Analytical Methodologies for S Oxazepam Research

Chiral Chromatographic Separations

Several chromatographic techniques employing chiral stationary phases or chiral additives in the mobile phase have been developed for the enantioseparation of oxazepam.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

HPLC using chiral stationary phases (CSPs) is a widely applied technique for the direct separation of oxazepam enantiomers. Various CSPs have been explored for this purpose. For instance, a chiral AGP column has been successfully used to separate the enantiomers of R,S-oxazepam and R,S-temazepam cambridge.orgnih.gov. Another effective approach involves the use of cyclodextrin-bonded phases. A chiral Cyclobond I-2000 RSP column, maintained at a low temperature (12°C) to minimize racemization, has been utilized with a reversed mobile phase (acetonitrile in 1% triethylamine (B128534) acetate (B1210297) buffer) for the enantioseparation of oxazepam, lorazepam, and temazepam researchgate.netnih.gov. Peak resolutions of 3.2 were reported for oxazepam enantiomers under these conditions researchgate.net.

The temperature of the chiral column significantly impacts the separation of oxazepam enantiomers due to its reversible enantiomerization at ambient temperatures researchgate.netoup.com. Studies have shown that peak coalescence, appearing as a plateau between resolved peaks, can occur at column temperatures above 13°C on a β-cyclodextrin derivatized bonded phase, which is attributed to the racemization of the oxazepam enantiomer oup.com. Reducing the column temperature to 13°C or below allows for the determination of the enantiomeric composition oup.com.

Another chiral stationary phase, Chirobiotic T, has been used with a mobile phase of MeOH/TEA/Hac for the enantiomeric separation of oxazepam at various temperatures (273 K – 313 K) researchgate.net. The separation mechanism on β-CD derivatized bonded phases has been studied, revealing that the separation is enthalpy-controlled and involves strong π–π interactions or hydrogen bonding between oxazepam and β-CD oup.com.

A chiral silica-bonded stationary phase utilizing (S)-N-(3,5-dinitrobenzoyl)phenylalanine as the chiral selector has also demonstrated good enantioselectivity and efficiency for the resolution of racemic oxazepam, with shorter elution times compared to some other stationary phases nih.gov.

Here is a summary of some HPLC chiral separation conditions for oxazepam enantiomers:

| Chiral Stationary Phase | Mobile Phase | Temperature (°C) | Resolution | Reference |

| Chiral AGP column | Not specified in detail | Not specified | Separated | cambridge.orgnih.gov |

| Cyclobond I-2000 RSP | Acetonitrile in 1% triethylamine acetate buffer | 12 | 3.2 | researchgate.netnih.gov |

| β-CD derivatized bonded phase | Acetonitrile–H2O–1% triethylamine (17:75:8) at pH 4.5 | ≤ 13 | Separated | oup.com |

| Chirobiotic T | MeOH/TEA/Hac (100/0.1/0.1) | 0-40 | Separated | researchgate.net |

| Silica-bonded (S)-N-(3,5-dinitrobenzoyl)phenylalanine | Not specified in detail | Not specified | Resolved | nih.gov |

Micellar Electrokinetic Chromatography (MEKC) with Chiral Additives (e.g., Cyclodextrins)

MEKC is another powerful technique for chiral separation, and the use of chiral additives in the micellar solution is a common approach for separating oxazepam enantiomers farmaciajournal.comresearchgate.net. Cyclodextrins (CDs) are frequently used chiral additives in MEKC due to their ability to form inclusion complexes with analytes farmaciajournal.comacs.org.

Enantiomeric resolution of oxazepam has been achieved using sulfated cyclodextrins as chiral selectors in capillary electrophoresis scielo.org.mx. Specifically, heptakis-6-sulfato-β-cyclodextrin (HSβCD), heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin (HDASβCD), and heptakis-(2,3-dimethyl-6-sulfato)-β-cyclodextrin (HDMSβCD) have been tested scielo.org.mx.

Hydroxypropyl-β-CD (HP-β-CD) has also been successfully employed as a chiral additive in MEKC for the baseline separation of oxazepam enantiomers farmaciajournal.com. Using a buffer solution containing 25 mM sodium tetraborate, 50 mM sodium dodecyl sulphate (SDS), 20 mM hydroxypropyl-β-CD, and 10% methanol (B129727) (pH 9.3), baseline separation was achieved farmaciajournal.com. The resolution of the separation was found to be improved by decreasing the capillary temperature and by adding methanol to the buffer solution farmaciajournal.com.

In MEKC, chiral resolution arises from stereospecific interactions between the chiral selector molecules and the oxazepam enantiomers, leading to different migration velocities under the applied electric field farmaciajournal.com. The partition of a hydrophobic analyte like oxazepam takes place between the bulk solution, the CD, and the negatively charged SDS micelle farmaciajournal.com.

Here is a summary of some MEKC chiral separation conditions for oxazepam enantiomers:

| Chiral Additive | Buffer Composition | pH | Reference |

| Sulfated cyclodextrins (HSβCD, HDASβCD, HDMSβCD) | Not specified in detail | Varied | scielo.org.mx |

| Hydroxypropyl-β-CD (HP-β-CD) | 25 mM sodium tetraborate, 50 mM SDS, 20 mM HP-β-CD, 10% methanol | 9.3 | farmaciajournal.com |

| β-CD | 25 mmol dm sodium tetraborate, 50 mmol dm SDS, 15 mmol dm β-CD, 2 mol dm urea | 9.3 | researchgate.net |

Spectroscopic Techniques for Stereochemical Analysis

Spectroscopic methods provide valuable information about the structure and interactions of this compound, contributing to the understanding of its stereochemical properties and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiodiscrimination

NMR spectroscopy, including 1D and 2D techniques, can be used to investigate the interactions of oxazepam enantiomers with chiral selectors, providing insights into enantiodiscrimination. Studies using NMR have examined the interaction of oxazepam hemisuccinate, a derivative of oxazepam, with methylated β-cyclodextrins mdpi.comresearchgate.net.

Different methylated β-cyclodextrins, such as heptakis-(2,6-di-O-methyl)-β-CD (DIMEB) and heptakis-(2,3,6-tri-O-methyl)-β-CD (TRIMEB), have shown different abilities to differentiate oxazepam hemisuccinate enantiomers mdpi.comresearchgate.net. DIMEB demonstrated a greater ability to differentiate the enantiomers compared to TRIMEB mdpi.comresearchgate.net. Analysis of 1H NMR spectra can reveal differential broadening or splitting of signals for the enantiomers in the presence of a chiral selector, indicating diastereomeric interactions mdpi.com.

NMR techniques like 2D COSY (Correlation Spectroscopy) and 2D HSQC (Heteronuclear Single Quantum Coherence) are used for signal assignment and confirming the structure of the compound and its interactions mdpi.comresearchgate.net.

Rotational Overhauser Effect Spectroscopy (ROESY) for Interaction Stereochemistry

ROESY is a 2D NMR technique that provides information about spatial proximity between nuclei, making it useful for studying the stereochemistry of interactions, such as the inclusion of oxazepam enantiomers or their derivatives within chiral cavities like cyclodextrins mdpi.comresearchgate.net.

In studies involving oxazepam hemisuccinate and methylated β-cyclodextrins, 1D and 2D ROESY analyses have been used to investigate the interaction stereochemistry mdpi.comresearchgate.net. Intermolecular ROEs detected between internal protons of the cyclodextrin (B1172386) and protons of the oxazepam derivative provide evidence for the inclusion complex formation and the orientation of the guest molecule within the cyclodextrin cavity mdpi.com. For instance, intermolecular ROEs were detected between internal protons of DIMEB and phenyl C-ring protons, along with H6 and H3 of (S)-oxazepam hemisuccinate, indicating the inclusion of the phenyl pendant within the cyclodextrin cavity mdpi.com.

Optical Rotation Detection for Enantiomer Identification

Optical rotation detection is a technique that measures the rotation of plane-polarized light by a chiral substance. When coupled with a separation technique like HPLC, it can be used to identify the elution order of enantiomers and confirm their optical activity researchgate.netnih.gov.

In the HPLC separation of oxazepam enantiomers on a derivatized cyclodextrin-bonded phase, peaks were detected by both a photodiode-array detector for quantification and an optical rotation detector for the identification of the (+) and (-) enantiomers researchgate.netnih.gov. This allows for the assignment of absolute configuration to the separated peaks based on their direction of optical rotation.

Mass Spectrometry (MS) Applications in Stereoselective Studies

Mass spectrometry plays a crucial role in the analysis of this compound and its metabolites, particularly in studies investigating stereoselective processes like metabolism and disposition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound research, GC-MS has been utilized for the confirmation of benzodiazepine (B76468) metabolites, including oxazepam, in biological matrices such as urine. oup.comnih.govpsu.edunih.gov Methods typically involve enzymatic hydrolysis of conjugated metabolites to their free forms, followed by liquid-liquid extraction and derivatization to enhance volatility for GC analysis. oup.comnih.govpsu.edu Derivatization procedures may involve sequential propylation and propionylation of functional groups on the benzodiazepine structure. oup.comnih.govpsu.edu The derivatized metabolites are then separated on a capillary column and detected by full-scan GC-MS, with characteristic ion clusters used for identification and quantitation. oup.comnih.govpsu.edu Internal standards, such as oxazepam-d5, are often employed for accurate quantification. oup.comnih.govpsu.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Stereoisomer Quantification

LC-MS/MS is widely used for the analysis of a broad range of compounds, including less volatile and thermally labile substances like benzodiazepines and their glucuronides. This technique is particularly valuable for the stereoselective quantification of this compound and its enantiomer, R-Oxazepam, in complex biological samples. LC-MS/MS methods for benzodiazepines often involve solid-phase extraction (SPE) for sample preparation. nih.gov The separated analytes are then detected and quantified using tandem mass spectrometry, typically operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI). nih.govmdpi.comunc.edu Deuterated analogs serve as internal standards to improve accuracy and precision. nih.govcaymanchem.com

LC-MS/MS has been successfully applied to differentiate and quantify the glucuronide diastereoisomers of oxazepam. mdpi.comnih.govpsu.edu Studies have shown that oxazepam is metabolized in an enantiomeric-specific manner by glucuronidation, with this compound primarily metabolized by UGT2B15, while R-oxazepam glucuronidation is mediated by UGT1A9 and UGT2B7. mdpi.com LC-MS/MS allows for the separation and independent quantification of these diastereoisomers, providing insights into the stereoselectivity of oxazepam metabolism. mdpi.comnih.govpsu.edu For instance, an ultra-pressure liquid chromatography system coupled to a triple quadrupole mass spectrometer has been used to identify and quantify oxazepam and its glucuronides by MRM. mdpi.com Specific mass transitions are monitored for oxazepam and oxazepam glucuronides. mdpi.com

Computational Methods in Analytical Chemistry

Computational chemistry methods, particularly Density Functional Theory (DFT), provide valuable theoretical insights that complement experimental analytical techniques in this compound research.

Density Functional Theory (DFT) for Reaction Mechanisms and Spectral Predictions

DFT is a quantum mechanical method used to investigate the electronic structure of molecules and predict various molecular properties. In the context of this compound, DFT has been employed to study reaction mechanisms, such as the racemization process. rsc.org DFT calculations have been used to analyze proposed mechanisms for oxazepam racemization in aqueous solution, including C3–H/H exchange, keto–enol tautomerization, solvolytic identity reactions, and ring-chain tautomerization. rsc.org These studies involve optimizing the geometries of stationary points on the potential energy surface and calculating energy barriers. rsc.org DFT has helped suggest that ring-chain tautomerism is a likely mechanism for oxazepam racemization in aqueous solution. rsc.org

Beyond reaction mechanisms, DFT can also be used to predict spectroscopic properties, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govmdpi.com This can be particularly useful for identifying and characterizing compounds, including novel or less characterized metabolites or degradation products of this compound. nih.govmdpi.com Comparing predicted spectra with experimental data can aid in structural confirmation and analysis. nih.govmdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

QTAIM and NBO analyses are computational tools that provide detailed insights into the nature and strength of chemical bonds and intermolecular interactions. researchgate.netmdpi.commdpi.comijnc.ir QTAIM analyzes the electron density distribution to identify bond paths and bond critical points, which characterize interactions such as hydrogen bonds and van der Waals forces. researchgate.netmdpi.commdpi.comijnc.irresearchgate.net NBO analysis, on the other hand, examines the interactions between occupied and unoccupied orbitals to quantify the charge transfer and stabilization energy associated with these interactions. researchgate.netmdpi.comijnc.ir

In this compound research, QTAIM and NBO analyses can be applied to understand how this compound interacts with other molecules, such as solvents, receptors, or potential drug carriers. For example, these methods have been used to study the interaction between oxazepam and alginic acid, suggesting that non-covalent interactions are the main driving force in complex formation. researchgate.net NBO analysis in this study indicated that oxazepam acts as an electron donor and alginic acid as an electron acceptor in the complex. researchgate.net Such computational studies can provide a deeper understanding of the behavior and properties of this compound in different chemical environments.

Novel Methods for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of chiral compounds like this compound is crucial for assessing their purity and understanding stereoselective processes. While chiral chromatography (GC or HPLC with chiral stationary phases) is a widely used technique for ee determination, novel methods continue to be explored. numberanalytics.comic.ac.ukuma.es

Spectroscopic methods, such as NMR and Circular Dichroism (CD) spectroscopy, can also be used to determine enantiomeric excess, often employing chiral derivatizing agents or solvating agents to differentiate enantiomers based on their spectroscopic properties in a chiral environment. numberanalytics.com NMR, in particular, offers quantitative capabilities for ee determination and the detection of degradation products. mdpi.com

Luminescent Probing Techniques for Chiral Analysis

Luminescent probing techniques, particularly those involving fluorescence detection, play a significant role in the chiral analysis of pharmaceutical compounds, including benzodiazepines like this compound. While dedicated "luminescent probing" methods specifically for the chiral analysis of this compound as a standalone technique are not extensively documented in the provided search results, fluorescence detection is a commonly employed and highly sensitive method when coupled with established chiral separation techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) mdpi.com.

The inherent sensitivity of fluorescence detection offers considerable advantages in the trace analysis of chiral substances. For instance, sensitivity can be improved significantly, allowing for detection at potentially very low levels, such as attomole levels, when using techniques like Laser-Induced Fluorescence (LIF) detection in chiral separations chemistrydocs.com. This enhanced sensitivity is crucial for analyzing samples with low concentrations of the analyte or for studying stereoselective processes where only small amounts of enantiomers might be present.

Chiral HPLC methods for the separation of oxazepam enantiomers frequently utilize various chiral stationary phases. While the detection method can vary, UV detection is common, but fluorescence detection can be applied, particularly if the molecule or a derivative is fluorescent researchgate.netresearchgate.net. Similarly, CE methods for chiral benzodiazepine separation often employ chiral selectors in the running buffer. These methods can also benefit from sensitive detection techniques like fluorescence scielo.org.mxpensoft.net.

Beyond acting as a detection method in separation science, the principle of using luminescent characteristics for chiral analysis involves observing differences in luminescence properties between enantiomers or their complexes with chiral selectors google.com. This can include variations in luminescence intensity or other spectral features that are dependent on the enantiomeric composition of a sample google.com. For compounds that are not intrinsically luminescent, achiral luminescent probes can be utilized, where the luminescence characteristics of the probe are affected by the presence and enantiomeric excess of the chiral analyte google.com.

Research on related benzodiazepine-like compounds has shown the potential of fluorescence spectroscopy for chiral recognition. For example, synchronous fluorescence spectroscopy has been successfully applied for the chiral recognition of zopiclone (B121070) enantiomers by forming diastereomeric complexes with a chiral selector like tartaric acid, based on differences in fluorescence intensities researchgate.net. This suggests a potential pathway for the chiral analysis of this compound and its R-enantiomer by observing luminescence changes upon interaction with a suitable chiral probe or selector that forms diastereomeric associations.

Although specific data tables detailing luminescent properties directly used for the chiral quantification of this compound were not found within the provided context, the application of fluorescence detection in its chiral separation and the general principles of luminescence-based chiral analysis techniques are relevant to the advanced analytical methodologies applicable to this compound research.

Future Directions in S Oxazepam Research

Advancements in Stereoselective Synthesis

The development of efficient and scalable stereoselective synthetic routes for S-Oxazepam remains a critical area for future research. Given that Oxazepam is often administered as a racemic mixture, the ability to selectively synthesize the more active S-enantiomer in high yield and purity is highly desirable for both basic research and potential pharmaceutical applications. Current synthetic strategies for benzodiazepines often involve multi-step reactions, and achieving high stereoselectivity can be challenging, partly due to the potential for racemization at the chiral center (C3) under certain conditions, particularly in aqueous environments.

Future directions in this field are likely to focus on novel catalytic asymmetric synthesis methods that can directly control the stereochemistry at the C3 position during the formation of the benzodiazepine (B76468) ring system. Research into new chiral catalysts, ligands, and reaction conditions that favor the formation of the (S)-configuration is essential. Palladium-catalyzed reactions have shown promise in the stereoselective synthesis of certain benzodiazepine derivatives, and exploring their application to the Oxazepam scaffold could yield improved routes. Additionally, the development of synthetic strategies that utilize chiral building blocks or intermediates that can be carried through the synthesis without loss of stereochemical integrity is another avenue. Techniques that minimize or prevent racemization during synthesis and purification steps, perhaps through the use of stereochemically stable derivatives or optimized reaction parameters, will be crucial for obtaining enantiopure this compound. Advancements in continuous flow processing could also offer benefits for scaling up stereoselective synthesis in an economical manner.

High-Resolution Structural Elucidation of Receptor-Ligand Complexes

A deeper understanding of the molecular interactions between this compound and its primary target, the GABAA receptor, at high resolution is fundamental for rational drug design and understanding its enhanced activity compared to the R-enantiomer. Benzodiazepines exert their effects by binding to stereospecific sites on the postsynaptic GABAA receptor, enhancing the inhibitory effects of GABA. Recent breakthroughs in cryo-electron microscopy (cryo-EM) have enabled the determination of high-resolution structures of GABAA receptors in complex with various ligands, including benzodiazepines like diazepam and alprazolam.

Future research should leverage these advanced structural techniques to elucidate the precise binding pose and interactions of this compound within the benzodiazepine binding site on relevant GABAA receptor subtypes. Determining the cryo-EM structure of GABAA receptor complexes with this compound could reveal the specific molecular determinants responsible for its higher binding affinity and potentially different allosteric modulation compared to R-Oxazepam. This could involve studies with different receptor subunit compositions to understand subtype selectivity. Such high-resolution structural information would provide a solid framework for structure-guided design of novel ligands with improved efficacy and potentially reduced side effects. Further studies could also investigate the conformational changes induced in the receptor upon this compound binding and compare them to those induced by the R-enantiomer or the racemic mixture.

Integrated In Vitro and In Silico Metabolic Modeling

The metabolism of Oxazepam is known to be stereoselective, with this compound undergoing glucuronidation primarily by UGT2B15, while R-Oxazepam is metabolized by both UGT1A9 and UGT2B7. This difference in metabolic pathways contributes to the observed higher clearance of this compound in humans. Future research should focus on developing integrated in vitro and in silico metabolic models specifically for this compound to accurately predict its pharmacokinetic behavior and potential drug-drug interactions.

In vitro studies utilizing recombinant UGT enzymes, human liver microsomes, and hepatocytes can provide detailed kinetic data on the stereospecific glucuronidation of this compound. This data can then be integrated into sophisticated in silico models, such as physiologically based pharmacokinetic (PBPK) models. These models can simulate the absorption, distribution, metabolism, and excretion of this compound in virtual populations, accounting for factors like enzyme abundance, genetic polymorphisms in UGTs, and potential inhibition or induction by co-administered drugs.

Developing accurate in silico models for this compound metabolism will require robust experimental data on its interactions with relevant metabolic enzymes and transporters. These models can help predict individual variability in this compound exposure, assess the impact of liver or kidney impairment on its pharmacokinetics, and evaluate the likelihood of clinically significant drug-drug interactions, particularly with inhibitors or inducers of UGT enzymes. Such integrated modeling approaches can reduce the need for extensive in vivo studies and provide valuable insights for optimizing potential therapeutic strategies involving this compound.

Development of Novel Stereoselective Analytical Tools

Accurate and sensitive analytical methods are essential for the research and potential therapeutic use of this compound, particularly for quantifying the individual enantiomers in complex biological matrices and monitoring stereochemical purity during synthesis. The potential for racemization of oxazepam presents a challenge for analytical techniques.

Future directions in analytical chemistry should focus on developing novel stereoselective methods with improved sensitivity, selectivity, and speed specifically for this compound. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with sensitive detectors like mass spectrometry (MS), is a key technique. Advancements in chiral stationary phases, including those based on superficially porous particles and novel chiral selectors, can lead to faster and more efficient enantiomeric separations of oxazepam and its metabolites.

Other promising areas include the development of stereoselective capillary electrophoresis methods and the application of advanced spectroscopic techniques like chiral nuclear magnetic resonance (NMR) spectroscopy, potentially coupled with chiral solvating agents or inclusion complexes. Hyphenated techniques, such as LC-MS/MS, offer high sensitivity and specificity for quantifying this compound and distinguishing it from its R-enantiomer and other related compounds in biological samples. Future research should aim to develop validated stereoselective analytical methods that are robust, high-throughput, and suitable for various research applications, including pharmacokinetic studies, metabolic profiling, and monitoring stereochemical stability.

Q & A

Q. What enzyme is primarily responsible for the metabolism of S-Oxazepam in humans, and how is this determined experimentally?

this compound is predominantly metabolized by UDP-glucuronosyltransferase 2B15 (UGT2B15). This specificity was established using in vitro assays with human liver microsomes (HLMs) and in vivo pharmacokinetic studies. Stereoselective analyses of racemic oxazepam (a mixture of S- and R-enantiomers) revealed that this compound glucuronidation is mediated primarily by UGT2B15, while R-oxazepam involves additional isoforms like UGT1A9 and UGT2B6. Experimental validation includes measuring enzyme activity in HLMs and genotyping to correlate metabolic rates with UGT2B15 polymorphisms .

Q. What methodological approaches are used to confirm the stereoselective glucuronidation of this compound?

Researchers employ racemic oxazepam preparations in automated glucuronidation assays with pooled HLMs. By quantifying enantiomer-specific glucuronide formation (e.g., via HPLC or LC-MS), this compound’s UGT2B15 selectivity is distinguished from R-oxazepam’s broader UGT affinity. Pooled HLMs are preferred to minimize inter-individual variability, and stereoselective ratios (e.g., 80.7% this compound glucuronide vs. 62.9% R-oxazepam glucuronide) are calculated to validate enzyme specificity .

Advanced Research Questions

Q. How does the UGT2B15 D85Y polymorphism influence this compound pharmacokinetics, and what experimental designs are optimal for studying this relationship?

The UGT2B15 D85Y missense polymorphism reduces this compound clearance by altering enzyme activity. In vivo studies involve administering a standardized oral dose (e.g., 15 mg) to genotyped subjects (85DD, 85DY, 85YY), followed by plasma concentration monitoring over 36 hours. Apparent oral clearance (CL/F) is significantly lower in 85YY homozygotes (1.62 mL/min/kg) compared to 85DD (3.35 mL/min/kg), with 85DY heterozygotes showing intermediate values (2.34 mL/min/kg). Regression analysis indicates this polymorphism accounts for 34% of interindividual variability. Genotyping via polymerase chain reaction (PCR) and 5’-nuclease assays is critical for correlating phenotype with metabolic outcomes .

Q. How can researchers reconcile contradictions between in vitro and in vivo findings on UGT2B15/UGT2B17 substrate specificity for this compound?

While in vitro studies suggest overlapping substrate specificity between UGT2B15 and UGT2B17, in vivo pharmacokinetic data show no significant impact of UGT2B17 deletion on this compound clearance. To address this discrepancy, researchers should:

- Conduct isoform-specific inhibition assays (e.g., using transfected cell lines) to isolate UGT2B15 activity.

- Perform population pharmacokinetic modeling to account for confounding factors (e.g., gender, co-medications).

- Validate findings using large cohorts with balanced representation of UGT2B15 and UGT2B17 genotypes .

Q. What experimental strategies are recommended for investigating the role of this compound as a probe substrate for UGT2B15 activity in diverse populations?

A robust design includes:

- Cohort stratification : Enroll participants based on UGT2B15 genotypes (D85Y, K523T) and UGT2B17 deletion status.

- Pharmacodynamic endpoints : Incorporate quantitative electroencephalography (qEEG) and psychomotor tests (e.g., digit-symbol substitution) to assess clinical correlates of metabolic variability.

- Statistical power : Ensure adequate sample size (e.g., n ≥ 30) to detect ≥30% differences in clearance, as demonstrated in prior studies .

Q. How should researchers design studies to analyze conflicting data on gender-dependent variability in this compound glucuronidation?

Gender effects (e.g., 14% variability attributed to donor gender in HLM studies) require controlled designs:

- Matched-pair analysis : Compare male and female participants with identical UGT2B15 genotypes.

- Hormonal modulation : Investigate the impact of estrogen/testosterone on UGT2B15 expression using ex vivo liver models.

- Population pharmacokinetics : Apply nonlinear mixed-effects modeling (NONMEM) to disentangle genetic, hormonal, and environmental factors .

Data Analysis and Contradiction Management

Q. What statistical methods are most effective for quantifying the contribution of UGT2B15 polymorphisms to this compound metabolic variability?

Multivariate regression and ANOVA are standard for genotype-phenotype associations. For example, UGT2B15 D85Y explains 34% of clearance variability, while gender accounts for 14%. Advanced approaches include:

Q. How can researchers address discrepancies in pharmacodynamic outcomes (e.g., lack of qEEG changes) despite significant pharmacokinetic variability in this compound studies?

Potential solutions:

- Endpoint sensitivity : Use high-resolution pharmacodynamic tools (e.g., functional MRI) instead of traditional qEEG.

- Dose escalation : Test higher doses (e.g., 30 mg) to amplify clinical effects.

- Subgroup analysis : Focus on extreme metabolizers (e.g., 85YY vs. 85DD) to enhance contrast in response .

Methodological Recommendations

- Genotyping : Use TaqMan® 5’-nuclease assays for UGT2B15 D85Y and K523T polymorphisms .

- Stereoselective Analysis : Employ chiral chromatography to resolve S- and R-oxazepam glucuronides in HLMs .

- Ethical Compliance : Adhere to guidelines for human subject research, including informed consent and IRB approval, when conducting pharmacokinetic trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.